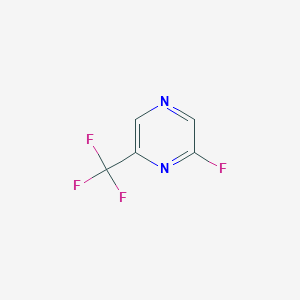
2-Fluoro-6-trifluoromethyl-pyrazine
概要
説明
2-Fluoro-6-trifluoromethyl-pyrazine is a heterocyclic organic compound with the molecular formula C5H2F4N2 It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine and trifluoromethyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-trifluoromethyl-pyrazine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-6-trifluoromethyl-pyrazine with a fluoride source such as potassium fluoride in the presence of a suitable catalyst. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Fluoro-6-trifluoromethyl-pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at position 2 can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the fluorine atoms may reduce the reactivity.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl groups onto the pyrazine core.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide, elevated temperatures.
Electrophilic Substitution: Various electrophiles, Lewis acids as catalysts.
Cross-Coupling Reactions: Palladium catalysts, boronic acids or esters, base (e.g., potassium carbonate), solvents like tetrahydrofuran or toluene.
Major Products Formed
Nucleophilic Substitution: Amino or thiol-substituted pyrazines.
Electrophilic Substitution: Substituted pyrazines with various electrophilic groups.
Cross-Coupling Reactions: Aryl or heteroaryl-substituted pyrazines.
科学的研究の応用
2-Fluoro-6-trifluoromethyl-pyrazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
作用機序
The mechanism of action of 2-Fluoro-6-trifluoromethyl-pyrazine in biological systems involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-Fluoro-6-methyl-pyrazine
- 2-Fluoro-6-chloro-pyrazine
- 2-Fluoro-6-bromo-pyrazine
- 2-Fluoro-6-iodo-pyrazine
Uniqueness
2-Fluoro-6-trifluoromethyl-pyrazine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and stability compared to other similar compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery .
特性
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGKNSVUMVRDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406701.png)
![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)
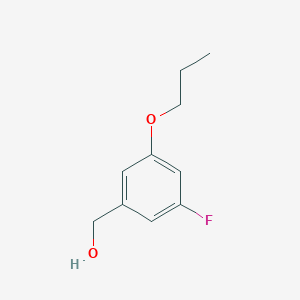

![[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride](/img/structure/B1406708.png)

![(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B1406713.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1406717.png)
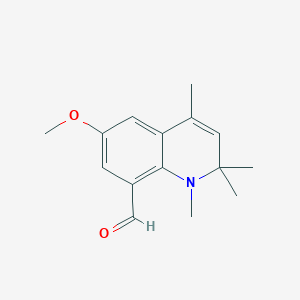

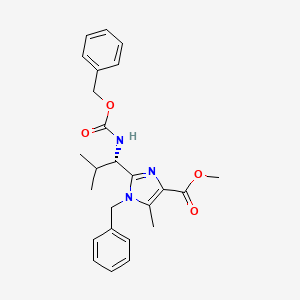
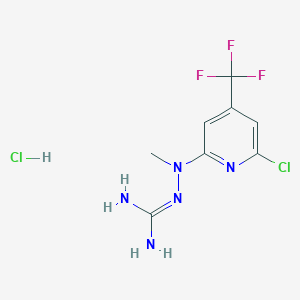
![N'-[1-(4-Chloro-phenyl)-meth-(E)-ylidene]-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-hydrazine](/img/structure/B1406723.png)

